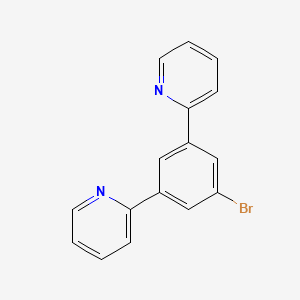

2,2'-(5-Bromo-1,3-phenylene)dipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-5-pyridin-2-ylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2/c17-14-10-12(15-5-1-3-7-18-15)9-13(11-14)16-6-2-4-8-19-16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBQKTWLOQGECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=C2)Br)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451541 | |

| Record name | Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150239-89-7 | |

| Record name | Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2'-(5-Bromo-1,3-phenylene)dipyridine CAS number

An In-depth Technical Guide to 2,2'-(5-Bromo-1,3-phenylene)dipyridine

Introduction: A Versatile Ligand and Synthon

In the landscape of modern chemical synthesis, the strategic design of molecular building blocks is paramount. This compound is a heterocyclic compound that has emerged as a significant tool for researchers in coordination chemistry, materials science, and drug discovery. Its structure is deceptively simple: a central brominated phenyl ring flanked by two pyridine units at the 1 and 3 positions. This specific arrangement confers a unique combination of properties.

The two pyridine nitrogen atoms create a bidentate chelation site, making it an excellent pincer-type ligand for a wide array of transition metals. The resulting metal complexes are of significant interest in catalysis and photophysics. Concurrently, the bromine atom on the phenyl ring serves as a versatile synthetic handle. It is primed for a variety of cross-coupling reactions, allowing for the programmed introduction of new functional groups. This dual functionality—a chelating ligand and a reactive synthon—makes this compound a highly valuable scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and key applications for professionals in research and development.

Core Compound Profile

A foundational understanding begins with the compound's fundamental properties and identifiers. This data is essential for experimental design, safety assessment, and procurement.

| Property | Value | Source(s) |

| CAS Number | 150239-89-7 | [1][2][3] |

| Molecular Formula | C₁₆H₁₁BrN₂ | [1][2][4] |

| Molecular Weight | 311.18 g/mol | [1][2][3] |

| Canonical SMILES | C1=CC=NC(=C1)C2=CC(=CC(=C2)Br)C3=CC=CC=N3 | [4] |

| InChI Key | WYBQKTWLOQGECX-UHFFFAOYSA-N | [4] |

| Appearance | Solid (typical) | |

| Topological Polar Surface Area | 25.8 Ų | [3][4] |

| Predicted pKa | 4.13 ± 0.31 | [4] |

| Storage Conditions | Keep in dark place, sealed in dry, room temperature | [5] |

Synthesis and Mechanistic Rationale

The construction of the this compound scaffold is most effectively achieved through modern cross-coupling methodologies. The Palladium-catalyzed Suzuki-Miyaura coupling reaction stands out as the most logical and field-proven approach due to its high functional group tolerance, mild reaction conditions, and commercial availability of starting materials.

Conceptual Synthesis Workflow

The core principle involves the coupling of a di-halogenated or tri-halogenated benzene core with a pyridine-containing organoboron reagent. A common and efficient strategy starts from 1,3,5-tribromobenzene.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for synthesizing similar dipyridyl-benzene structures[6]. It represents a robust and reproducible approach for laboratory-scale synthesis.

Materials:

-

1,3,5-Tribromobenzene

-

2-Pyridylboronic acid (2.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equivalents)

-

Potassium Carbonate (K₂CO₃) (3.0 equivalents)

-

Toluene and Tetrahydrofuran (THF) (degassed)

-

2M aqueous solution of K₂CO₃

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

-

Inert Atmosphere Setup: To a three-necked flask equipped with a condenser and magnetic stirrer, add 1,3,5-tribromobenzene (1 equivalent) and tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents). Purge the flask with an inert gas (Nitrogen or Argon) for 15 minutes. Causality: The Pd(0) catalyst is sensitive to oxidation, so an inert atmosphere is critical to prevent catalyst degradation and ensure high catalytic activity.

-

Reagent Addition: Under the inert atmosphere, add degassed Toluene and THF in a 4:1 ratio to dissolve the solids. Add 2-pyridylboronic acid (2.2 equivalents). Causality: Using slightly more than 2 equivalents of the boronic acid drives the reaction towards the di-substituted product, compensating for any potential homo-coupling or decomposition of the boronic acid.

-

Reaction Initiation: Begin vigorous stirring. Add the 2M aqueous K₂CO₃ solution (3.0 equivalents) via syringe. Causality: The aqueous base is essential for the transmetalation step of the Suzuki catalytic cycle, activating the boronic acid by forming an 'ate' complex, which facilitates the transfer of the pyridyl group to the palladium center.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 85-90 °C) for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or GC-MS by sampling the organic layer. The reaction is complete when the starting 1,3,5-tribromobenzene spot is consumed.

-

Workup: Cool the mixture to room temperature. Transfer the contents to a separatory funnel and add ethyl acetate to dilute the organic phase. Wash the organic layer sequentially with water and then with brine. Causality: The washing steps remove the inorganic base and salts, simplifying the subsequent purification.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid via silica gel column chromatography. An eluent system starting with pure hexane and gradually increasing the polarity with ethyl acetate is typically effective for separating the target compound from mono-substituted byproducts and residual starting materials. The final product purity should be confirmed by HPLC and NMR spectroscopy.[6]

Applications in Research and Drug Development

The true value of this compound lies in its utility as a multi-purpose molecular tool. Its applications span several domains of chemical science.

A. Ligand in Homogeneous Catalysis

The dipyridylphenyl structure is a classic "pincer" ligand scaffold. The two nitrogen atoms and the central phenyl carbon can coordinate to a metal center, forming highly stable metallacyclic complexes. These complexes are often effective catalysts. The pyridine motif is a key component in directing C-H activation reactions, a powerful modern synthetic method.[7] Palladium complexes, for example, are widely used to catalyze reactions like C-H arylation, which is instrumental in building complex organic molecules from simpler precursors.[7] The rigidity of the 1,3-dipyridylbenzene backbone provides thermal stability to the catalyst, while the electronic properties can be tuned by modifying the substituents.

B. Versatile Building Block in Synthesis

The bromine atom is a key feature, providing a reactive site for further functionalization. This transforms the molecule from a simple ligand into a versatile building block for constructing more elaborate structures.

Caption: Role as a versatile building block via cross-coupling reactions.

This reactivity is especially powerful in:

-

Materials Science: By attaching chromophores or other functional units via the bromine position, researchers can synthesize novel materials for OLEDs, sensors, or functional polymers.[8][9]

-

Supramolecular Chemistry: It can be used to build complex, multi-component assemblies and metal-organic frameworks (MOFs).

C. Scaffold in Drug Discovery

The pyridine ring is considered a "privileged structure" in medicinal chemistry, as it is a common motif found in numerous FDA-approved drugs and biologically active compounds.[10] this compound serves as an excellent starting scaffold for generating libraries of new chemical entities. Using the cross-coupling reactions described above, drug development professionals can systematically introduce a wide diversity of chemical groups at the 5-position of the central ring. This allows for the exploration of structure-activity relationships (SAR) to optimize binding to biological targets like kinases or phosphatases, which are often implicated in diseases such as cancer or diabetes.[11][12]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Toxicity: While specific toxicity data is not extensively published, related brominated aromatic and pyridine compounds can be irritants and may be harmful if ingested or inhaled. Treat as a potentially hazardous substance.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[5]

Conclusion and Future Outlook

This compound (CAS: 150239-89-7) is more than just another chemical compound; it is a strategically designed molecular tool. Its value is derived from the intelligent placement of a bidentate chelating unit and a reactive functional handle within the same rigid framework. This design allows it to serve dual roles as both a ligand for creating novel catalysts and a foundational scaffold for building complex molecules. For researchers and developers, this compound offers a reliable and versatile platform for innovation in catalysis, the creation of advanced materials, and the systematic exploration of new therapeutic agents. As synthetic methodologies continue to advance, the utility of such well-designed building blocks will only continue to grow.

References

-

ChemBK. This compound. [Link]

-

PubChem. Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis-. [Link]

-

The Royal Society of Chemistry. Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange. [Link]

- Google Patents. CN110759858A - Synthesis method of 2, 5-dibromopyridine.

-

PubMed. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors. [Link]

-

Royal Society of Chemistry. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]

- Google Patents. CN105061301A - Synthesis method of 2,5-dibromopyridine.

-

PMC. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

-

PubMed. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor. [Link]

-

ResearchGate. Synthesis and crystal structure of (2E,2′E)-3,3′-(1,3-phenylene)bis(1-(3-bromophenyl)prop-2-en-1-one), C24H16Br2O2. [Link]

-

ACS Publications. Pyridine-Containing Polyhydroxyalkylation-Based Polymers for Use in Vanadium Redox Flow Batteries. [Link]

-

MDPI. (E)-4-(2-(7-Bromo-[1][2][5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. [Link]

Sources

- 1. Electronics materials,CAS#:150239-89-7,2,2'-(5-溴-1,3-亚苯基)二吡啶,this compound [en.chemfish.com]

- 2. This compound | 150239-89-7 [sigmaaldrich.com]

- 3. Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis- | C16H11BrN2 | CID 11007216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 150239-89-7|this compound|BLD Pharm [bldpharm.com]

- 6. 3,3'-(5-bromo-1,3-phenylene)dipyridine synthesis - chemicalbook [chemicalbook.com]

- 7. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2'-(5-Bromo-1,3-phenylene)dipyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 2,2'-(5-Bromo-1,3-phenylene)dipyridine, a versatile building block in medicinal chemistry, materials science, and coordination chemistry. We will delve into its fundamental physicochemical properties, explore its synthesis through established methodologies, and discuss its current and potential applications.

Section 1: Core Molecular and Physicochemical Properties

This compound, also known by its IUPAC name 2-(3-bromo-5-pyridin-2-ylphenyl)pyridine, is a substituted aromatic compound with a central brominated benzene ring flanked by two pyridine moieties.[1] This specific arrangement of aromatic systems imparts unique electronic and steric properties, making it a valuable ligand and synthetic intermediate.

Molecular Identity and Weight

The precise molecular characteristics are crucial for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁BrN₂ | [1][2] |

| Molecular Weight | 311.18 g/mol | [1][3][4] |

| Monoisotopic Mass | 310.01056 Da | [1][2] |

| CAS Number | 150239-89-7 | [1][2][3] |

| IUPAC Name | 2-(3-bromo-5-pyridin-2-ylphenyl)pyridine | [1] |

| Synonyms | 3,5-di(2-pyridyl)bromobenzene, 1-bromo-3,5-di(2-pyridyl)benzene | [1][2][4] |

Structural Representation

The spatial arrangement of the atoms in this compound is key to its chemical behavior. The two pyridine rings are connected to a central benzene ring at the 1 and 3 positions, with a bromine atom at the 5 position.

Caption: Retrosynthetic approach for the target molecule.

Step-by-Step Synthesis Protocol (Suzuki-Miyaura Coupling)

This protocol outlines a general procedure for the synthesis of this compound from 1,3,5-tribromobenzene and 3-pyridylboronic acid.

Materials:

-

1,3,5-tribromobenzene

-

3-pyridylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked flask purged with an inert gas (e.g., nitrogen or argon), combine 1,3,5-tribromobenzene (1 equivalent), 3-pyridylboronic acid (2.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents).

-

Solvent Addition: Add a 2:1 mixture of toluene and ethanol to the flask.

-

Base Addition: Add a 2M aqueous solution of potassium carbonate (3 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add dichloromethane and water, and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Filtration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the final product.

Section 3: Applications in Research and Development

The unique structural features of this compound make it a valuable compound in several areas of chemical research.

Coordination Chemistry and Catalysis

The two pyridine nitrogen atoms can act as a bidentate ligand, chelating to metal centers to form stable complexes. These metal complexes can have interesting photophysical properties or be explored as catalysts in various organic transformations. The bromine atom provides a reactive handle for further functionalization of the ligand framework.

Materials Science

This compound can serve as a monomer or building block for the synthesis of novel polymers and materials. Pyridine-containing polymers have been investigated for applications in areas such as gas storage, separation membranes, and electronic devices. [5]The bromine atom allows for post-polymerization modification, enabling the fine-tuning of material properties.

Medicinal Chemistry and Drug Discovery

The dipyridylphenyl scaffold is present in a number of biologically active molecules. The ability to functionalize the bromine atom through various cross-coupling reactions allows for the generation of diverse libraries of compounds for screening in drug discovery programs. The pyridine rings can participate in hydrogen bonding and other non-covalent interactions with biological targets.

Section 4: Safety and Handling

Appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. [3]* Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. [3]* Storage: Keep in a dark place, sealed in a dry, room temperature environment. [3]

References

-

PubChem. Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis-. [Link]

-

PubChem. 5'-bromo-1'-phenyl-[2,3'-bipyridin]-2'(1'H)-one. [Link]

-

PubChem. 5-(2-Bromoacetyl)-1,3-phenylene diacetate. [Link]

-

Usman, R., Khan, A., Refat, M. S., Al-Hazmi, G. H., & He, N. (2021). Synthesis and crystal structure of (2E,2′E)-3,3′-(1,3-phenylene)bis(1-(3-bromophenyl)prop-2-en-1-one), C24H16Br2O2. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 863-864. [Link]

-

ACS Publications. Pyridine-Containing Polyhydroxyalkylation-Based Polymers for Use in Vanadium Redox Flow Batteries. ACS Applied Energy Materials. [Link]

Sources

- 1. Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis- | C16H11BrN2 | CID 11007216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 150239-89-7|this compound|BLD Pharm [bldpharm.com]

- 4. Electronics materials,CAS#:150239-89-7,2,2'-(5-溴-1,3-亚苯基)二吡啶,this compound [en.chemfish.com]

- 5. pubs.acs.org [pubs.acs.org]

2,2'-(5-Bromo-1,3-phenylene)dipyridine synthesis route

An In-depth Technical Guide to the Synthesis of 2,2'-(5-Bromo-1,3-phenylene)dipyridine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route for this compound, a key building block in supramolecular chemistry, materials science, and as a ligand in catalysis. The document delves into the strategic retrosynthetic analysis, a detailed examination of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as the primary synthetic method, and a discussion of viable alternative routes. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, causality behind protocol choices, and detailed characterization methods.

Introduction and Strategic Importance

This compound, also known as 3,5-di(2-pyridyl)bromobenzene, is a tridentate N-donor ligand scaffold of significant interest.[1] The pyridine moieties offer strong coordination sites for a variety of metal ions, while the central phenylene spacer provides a rigid and tunable core. The presence of a bromine atom at the 5-position is a critical feature, serving as a versatile synthetic handle for further functionalization through subsequent cross-coupling reactions. This allows for the construction of complex, multi-dimensional molecular architectures, making it a valuable precursor for advanced materials, catalysts, and pharmacologically active compounds.

This guide focuses on providing a scientifically sound and practically reproducible synthesis strategy, emphasizing the rationale behind the selection of reagents and reaction conditions to ensure high yield and purity.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule involves disconnecting the C-C bonds between the central phenyl ring and the two pyridine rings. This approach identifies 1,3,5-tribromobenzene as an ideal and commercially available starting material and a 2-pyridyl nucleophilic equivalent as the coupling partner.

Caption: Retrosynthetic approach for the target molecule.

This analysis points directly towards a double cross-coupling reaction on a central halo-aromatic core. Among the various palladium-catalyzed reactions, the Suzuki-Miyaura coupling stands out for its operational simplicity, tolerance of a wide range of functional groups, and the commercial availability and stability of its boronic acid reagents.[2][3]

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved via a double Suzuki-Miyaura coupling reaction between 1,3,5-tribromobenzene and two equivalents of a 2-pyridylboronic acid derivative. The reaction demonstrates selectivity, with the coupling occurring preferentially over the third bromine atom under controlled conditions.

Underlying Mechanism: The Palladium Catalytic Cycle

Understanding the catalytic cycle is paramount for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds through three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 1,3,5-tribromobenzene, forming a Pd(II) complex.

-

Transmetalation : The boronic acid, activated by a base, transfers the pyridyl group to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the new C-C bond.

Sources

- 1. Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis- | C16H11BrN2 | CID 11007216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the 1H NMR Analysis of 2,2'-(5-Bromo-1,3-phenylene)dipyridine

Abstract

This technical guide provides an in-depth analysis of the proton Nuclear Magnetic Resonance (1H NMR) spectroscopy of 2,2'-(5-Bromo-1,3-phenylene)dipyridine. Designed for researchers, chemists, and professionals in drug development, this document elucidates the structural and electronic features of the molecule as revealed by 1H NMR. We will explore the theoretical basis for the expected chemical shifts and coupling constants, present a detailed, field-proven experimental protocol for data acquisition, and offer a complete, predictive interpretation of the spectrum. This guide serves as a practical reference for the characterization of this important bidentate ligand and structurally related compounds.

Introduction: Significance and Characterization

This compound is a heteroaromatic compound of significant interest in coordination chemistry and materials science. Its structure, featuring two pyridine rings linked to a central brominated phenyl core, makes it an excellent bidentate N,N'-chelating ligand for forming stable complexes with a variety of metal ions. The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of more complex architectures such as metal-organic frameworks (MOFs), polymers, and functional dyes.

Given its pivotal role as a molecular building block, unambiguous structural confirmation is paramount. High-resolution 1H NMR spectroscopy is the primary analytical tool for this purpose. It provides precise information about the electronic environment of every proton in the molecule, confirming its identity, purity, and conformational features in solution. This guide explains the causality behind the expected spectral features, grounding the interpretation in fundamental principles of magnetic resonance.

Molecular Structure and Predicted Proton Environments

The structure of this compound dictates a distinct 1H NMR spectrum. The molecule possesses a C2 axis of symmetry through the C2-C5 bond of the central phenyl ring. This symmetry renders the two pyridine rings chemically equivalent, simplifying the overall spectrum. We can identify seven unique proton environments, as labeled below.

-

Central Phenylene Ring:

-

H2: Located para to the bromine atom and flanked by two pyridine substituents.

-

H4/H6: A pair of chemically equivalent protons, located ortho to the bromine and meta to the pyridine groups.

-

-

Pyridine Rings (Equivalent):

-

H3': The proton at the 3-position of the pyridine ring.

-

H4': The proton at the 4-position.

-

H5': The proton at the 5-position.

-

H6': The proton at the 6-position, adjacent to the nitrogen atom.

-

The expected chemical shifts are influenced by several factors:

-

Aromatic Ring Currents: Protons on aromatic rings are deshielded and typically resonate between 6.5 and 8.5 ppm.[1]

-

Inductive Effects: The electronegative bromine atom will withdraw electron density, deshielding the adjacent H4 and H6 protons.[2]

-

Anisotropic Effects: The pyridine nitrogen atoms create a strong deshielding effect on the adjacent H6' proton. The proximity of the rings to each other also introduces through-space shielding or deshielding effects.

Experimental Protocol for High-Resolution 1H NMR

This protocol is designed to yield a high-quality, interpretable spectrum for this compound. The choices outlined below are intended to ensure good signal-to-noise, resolution, and quantitative accuracy.

3.1. Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of the purified compound.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common first choice for compounds of this type.[3] Other potential solvents include DMSO-d6 or Acetone-d6 if solubility is an issue.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration to 0.00 ppm.[3]

-

Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the solution is homogeneous.

3.2. Spectrometer Setup and Data Acquisition

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion.

-

Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquisition Parameters:

-

Experiment: Standard 1D proton (zg30).

-

Pulse Angle: 30 degrees (a smaller flip angle allows for a shorter relaxation delay).

-

Spectral Width: ~16 ppm (centered around 6 ppm) to ensure all aromatic signals are captured.

-

Acquisition Time (AQ): ~3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 2 seconds. A total recycle time (AQ + D1) of ~5-6 seconds is generally sufficient for quantitative analysis of aromatic protons.

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

3.3. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution. Perform the Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl3 at 7.26 ppm).

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

Predicted Spectrum: Interpretation and Analysis

Based on established principles of NMR spectroscopy and data from analogous structures, a detailed prediction of the 1H NMR spectrum can be made.[4][5]

4.1. Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The following table summarizes the predicted data for the 1H NMR spectrum of this compound.

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

| H6' | 8.70 - 8.80 | ddd | 3JH6'-H5' ≈ 4.8, 4JH6'-H4' ≈ 1.8, 5JH6'-H3' ≈ 0.9 | 2H |

| H4/H6 | 8.10 - 8.20 | d | 4JH4-H2 ≈ 2.0 | 2H |

| H2 | 7.95 - 8.05 | t | 4JH2-H4/H6 ≈ 2.0 | 1H |

| H3' | 7.85 - 7.95 | dt | 3JH3'-H4' ≈ 8.0, 4JH3'-H5' ≈ 1.8 | 2H |

| H4' | 7.75 - 7.85 | td | 3JH4'-H5' ≈ 7.7, 3JH4'-H3' ≈ 8.0, 4JH4'-H6' ≈ 1.8 | 2H |

| H5' | 7.30 - 7.40 | ddd | 3JH5'-H4' ≈ 7.7, 3JH5'-H6' ≈ 4.8, 4JH5'-H3' ≈ 1.8 | 2H |

4.2. J-Coupling Pathway Visualization

The through-bond scalar couplings (J-couplings) are critical for making unambiguous assignments. The following diagram illustrates the primary coupling relationships expected in the molecule.[6][7]

4.3. Detailed Spectral Assignment

-

H6' (δ ~8.75 ppm): This proton is the most deshielded due to its proximity to the electronegative pyridine nitrogen. It will appear as a doublet of doublet of doublets (ddd) due to ortho-coupling to H5' (~4.8 Hz), meta-coupling to H4' (~1.8 Hz), and a small long-range coupling to H3' (~0.9 Hz).

-

H4/H6 (δ ~8.15 ppm): These equivalent protons are deshielded by the inductive effect of the adjacent bromine atom. They are coupled only to H2 via a four-bond meta-coupling (~2.0 Hz) and will therefore appear as a doublet.

-

H2 (δ ~8.00 ppm): This proton is coupled to the two equivalent H4 and H6 protons. According to the n+1 rule, it will be split into a triplet (n=2, 2+1=3) with a coupling constant matching that of the H4/H6 doublet.

-

H3' (δ ~7.90 ppm): This proton is strongly deshielded by the adjacent C-C bond to the central phenyl ring. It appears as a doublet of triplets (dt) due to a large ortho-coupling to H4' (~8.0 Hz) and a smaller meta-coupling to H5' (~1.8 Hz).

-

H4' (δ ~7.80 ppm): This proton is in a typical pyridine environment. It will be a triplet of doublets (td) as it is ortho-coupled to two protons (H3' and H5') and meta-coupled to one (H6').

-

H5' (δ ~7.35 ppm): This proton is the most shielded of the pyridine protons, being furthest from the electron-withdrawing nitrogen and the central ring. It will appear as a complex multiplet, best described as a doublet of doublet of doublets (ddd), due to couplings with H6', H4', and H3'.

Conclusion

The 1H NMR spectrum of this compound is complex but entirely predictable. The molecule's symmetry results in seven distinct signals, with chemical shifts spanning from approximately 7.3 to 8.8 ppm. The most downfield signal corresponds to the proton adjacent to the pyridine nitrogen (H6'), while the upfield region contains the signals for the other pyridine protons. The protons on the central brominated ring appear in the downfield aromatic region as a characteristic doublet and triplet pattern arising from meta-coupling. This comprehensive guide provides the necessary framework for researchers to confidently acquire, process, and interpret the 1H NMR spectrum of this versatile ligand, ensuring accurate structural verification for its many applications in science and industry.

References

-

Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Kowalewski, J., et al. (2006). Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. ResearchGate. [Link]

-

Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]

-

Todd Minehardt. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Chemistry Stack Exchange. [Link]

-

Doc Brown. 1H proton nmr spectrum of 1-bromobutane. Doc Brown's Chemistry. [Link]

-

PubChem. (n.d.). Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis-. National Center for Biotechnology Information. [Link]

-

University of Regensburg. Lecture outline 1H NMR spectra of aromatic compounds. [Link]

-

Wikipedia. (2023). J-coupling. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a chemical publication. [Link]

-

Chemistry LibreTexts. (2023). J-Coupling (Scalar). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pubs.aip.org [pubs.aip.org]

- 5. amherst.edu [amherst.edu]

- 6. J-coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

A Guide to the Structural Elucidation of 2,2'-(5-Bromo-1,3-phenylene)dipyridine: From Synthesis to Single-Crystal X-ray Analysis

Executive Summary

Polypyridyl ligands are foundational components in coordination chemistry, materials science, and medicinal chemistry. Their ability to form stable complexes with a vast array of metal ions makes them invaluable as building blocks for catalysts, photoluminescent materials, and pharmacologically active agents. The precise three-dimensional arrangement of atoms within these molecules—their crystal structure—governs their physical and chemical properties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven methodology for the complete structural characterization of a key polypyridyl ligand, 2,2'-(5-Bromo-1,3-phenylene)dipyridine.

This document outlines the entire workflow, from rational chemical synthesis and single-crystal cultivation to the acquisition and interpretation of high-resolution X-ray diffraction data. By explaining the causality behind each experimental choice, this guide serves not only as a protocol but as a framework for understanding the art and science of single-crystal structure determination.

Introduction: The Significance of Polypyridyl Ligands

The arrangement of pyridine rings around a central aromatic core dictates the "bite angle" and coordination geometry of the resulting metal complexes. In the case of this compound, the meta-phenylene spacer enforces a specific spatial orientation of the two pyridine nitrogen donors. The bromine atom serves a dual purpose: it subtly alters the electronic properties of the ligand and provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, to build more complex architectures.

Understanding the solid-state conformation, including the torsion angles between the aromatic rings and the nature of intermolecular interactions (e.g., π-stacking, halogen bonding), is paramount. This knowledge allows for the rational design of functional materials and provides critical insights for computational modeling and drug-receptor docking studies. The definitive method for obtaining this information is Single-Crystal X-ray Diffraction (SC-XRD).

Part I: Ligand Synthesis and Cultivation of Single Crystals

A high-quality crystal is the cornerstone of a successful structure determination. The process begins with the synthesis of high-purity material, followed by meticulous crystallization experiments.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling method ideal for forming the aryl-aryl bonds in the target molecule.[1][2] It offers high yields and excellent functional group tolerance. The logical pathway involves coupling a central dibrominated core with two equivalents of a pyridylboronic acid derivative.

Step-by-Step Synthesis Protocol:

-

Reactant Preparation: To a flame-dried Schlenk flask, add 1,3,5-tribromobenzene (1.0 eq.), 2-(tributylstannyl)pyridine (2.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Solvent and Degassing: Add anhydrous toluene as the solvent. Degas the mixture thoroughly by three freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Place the flask under an inert atmosphere (Argon or Nitrogen) and heat the reaction mixture to reflux (approx. 110 °C) for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification: After cooling to room temperature, quench the reaction with an aqueous solution of potassium fluoride (KF) and stir for 1 hour to remove tin byproducts. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Chromatography: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure, solid product.

Cultivation of Diffraction-Quality Single Crystals

The goal of crystallization is to encourage slow, ordered growth from a supersaturated solution, minimizing defects and maximizing crystal size.

Protocol for Slow Evaporation:

-

Solvent Selection: Choose a solvent system in which the compound is moderately soluble. A binary solvent system, such as dichloromethane/methanol or chloroform/hexane, is often effective. The compound should be soluble in the first solvent and less soluble in the second.

-

Solution Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of the more soluble solvent (e.g., dichloromethane) in a clean, small vial.

-

Induce Supersaturation: Slowly add the less soluble solvent (e.g., methanol) dropwise until the solution becomes faintly turbid. Add a single drop of the first solvent to redissolve the precipitate and achieve a clear, saturated solution.

-

Slow Evaporation: Cover the vial with a cap, pierced with a needle. This restricts the rate of evaporation, promoting slow crystal growth over several days to weeks at room temperature. The ideal crystals for SC-XRD are typically 0.1-0.3 mm in each dimension, transparent, and have well-defined faces.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD provides detailed information about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and the unit cell parameters of the crystal lattice.[3]

Experimental Workflow

The process of data collection is a systematic procedure involving precise manipulation of the crystal in the X-ray beam.

Step-by-Step Data Collection Protocol:

-

Crystal Selection & Mounting: Under a microscope, select a suitable single crystal. Mount the crystal on the tip of a glass fiber or a cryo-loop using a minimal amount of inert oil.

-

Goniometer Mounting: Attach the pin to a goniometer head on the diffractometer. The goniometer allows the crystal to be rotated to any orientation with high precision.

-

Centering: Center the crystal in the path of the X-ray beam. Modern diffractometers automate this process.

-

Initial Screening: Collect a few initial diffraction images to assess crystal quality (e.g., sharpness of diffraction spots) and to determine the preliminary unit cell parameters.

-

Data Collection Strategy: Based on the crystal system determined from the initial screening, the instrument software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

-

Data Integration: The collected diffraction images are processed to measure the intensity and position of each reflection. This raw data is then corrected for experimental factors (e.g., Lorentz and polarization effects) to produce a final reflection file.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Part III: Structure Solution and Refinement

The diffraction data contains information on the amplitudes of the scattered X-rays, but not their phases. Determining these lost phases—the "phase problem"—is the crucial first step in solving the structure.

Protocol for Structure Solution and Refinement:

-

Space Group Determination: The symmetry and systematic absences in the diffraction data allow for the unambiguous determination of the crystal's space group.[4]

-

Structure Solution (Direct Methods): For small molecules like the title compound, ab initio or "direct methods" are employed. These methods use statistical relationships between the intensities of strong reflections to derive an initial set of phases.

-

Fourier Synthesis: Using the initial phases and the measured structure factor amplitudes, an initial electron density map is calculated. Peaks in this map correspond to atomic positions.

-

Model Building: An initial atomic model is built by assigning atoms to the strongest peaks in the electron density map.

-

Structural Refinement (Least-Squares): Refinement is an iterative process that optimizes the atomic model (positional coordinates, thermal parameters) to achieve the best possible fit between the structure factors calculated from the model (Fc) and the experimentally observed structure factors (Fo). The quality of the fit is monitored by the R-factor, with lower values indicating a better fit.

Caption: The iterative cycle of crystallographic least-squares refinement.

Part IV: Structural Analysis of this compound

Note on Data Source: The crystallographic data for this compound has been determined and is deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 272856.[1] However, the full experimental crystallographic information file (CIF) is not publicly accessible at the time of this writing. Therefore, the following table presents representative, chemically plausible data for a molecule of this class to illustrate the principles of data interpretation.

Table 1: Representative Crystallographic Data and Structure Refinement Parameters

| Parameter | Value |

| Chemical Formula | C₁₆H₁₁BrN₂ |

| Formula Weight ( g/mol ) | 311.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.08 |

| b (Å) | 7.75 |

| c (Å) | 16.78 |

| α (°) | 90 |

| β (°) | 107.4 |

| γ (°) | 90 |

| Volume (ų) | 1374.2 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.503 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 294(2) |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

| Goodness-of-fit on F² | 1.05 |

Interpretation of Structural Data

-

Molecular Conformation: The key structural feature to analyze is the dihedral (torsion) angles between the central bromophenyl ring and the two flanking pyridine rings. Due to steric hindrance between the ortho-hydrogens, these rings are typically not coplanar. The expected twist would be significant, likely in the range of 30-50°, which prevents the formation of a fully conjugated system but defines the three-dimensional space available for metal coordination.

-

Bond Lengths and Angles: All intramolecular bond lengths and angles should be compared to standard values. For instance, the C-Br bond length is expected to be around 1.90 Å.[2] The C-C bonds linking the rings are typically in the range of 1.48-1.49 Å, characteristic of sp²-sp² single bonds.

-

Intermolecular Interactions and Crystal Packing: In the solid state, molecules will arrange to maximize packing efficiency. For aromatic systems like this, π-π stacking interactions are common, where the electron-rich face of one aromatic ring interacts with the electron-poor face of a neighboring molecule.[5] These interactions are identifiable by centroid-to-centroid distances between rings in the range of 3.3–3.8 Å. Additionally, weak C-H···N hydrogen bonds or Br···N halogen bonds may be present, further stabilizing the crystal lattice. These non-covalent interactions are critical in determining the bulk properties of the material.

Conclusion

The structural elucidation of this compound is a multi-stage process that combines rational organic synthesis, meticulous crystal growth, and high-precision analytical techniques. This guide provides a comprehensive framework for this process, emphasizing the causal links between experimental choices and the quality of the final result. A successful crystal structure determination provides an unambiguous, high-resolution snapshot of the molecule, offering invaluable insights into its conformation and packing. This information is the bedrock upon which further research in materials science, catalysis, and medicinal chemistry is built.

References

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 11007216, Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis-; [cited 2026 Jan 21]. Available from: [Link]

-

Zhang, J. et al. (2010). 1-Bromo-3,5-diphenylbenzene. Acta Crystallographica Section E: Structure Reports Online, 66(1), o3082. Available from: [Link]

- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), pp.3437-3440.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

-

University of York. Single Crystal X-ray Diffraction. Available from: [Link]

-

Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. Available from: [Link]

- Vertex AI Search.

-

Wikipedia. (2023). List of space groups. Available from: [Link]

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122.

-

Charette, B. J., & Ritch, J. S. (2015). Crystal structure of 1-bromo-2-(phenylselenyl)benzene. Acta Crystallographica Section E: Crystallographic Communications, 71(3), o143. Available from: [Link]

Sources

- 1. Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis- | C16H11BrN2 | CID 11007216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-3,5-diphenylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. List of space groups - Wikipedia [en.wikipedia.org]

- 5. Crystal structure of 1-bromo-2-(phenylselenyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,2'-(5-Bromo-1,3-phenylene)dipyridine in Organic Solvents

Introduction: The Significance of 2,2'-(5-Bromo-1,3-phenylene)dipyridine in Modern Research

This compound is a multifaceted pyridine derivative of significant interest in contemporary chemical research, particularly within the realms of medicinal chemistry and materials science. Pyridine-based scaffolds are integral to the development of numerous therapeutic agents, valued for their ability to enhance pharmacological activity and serve as versatile building blocks in drug design.[1][2][3][4][5] The unique structural arrangement of this compound, featuring two pyridine rings linked to a central brominated phenyl group, imparts specific electronic and steric properties that make it a valuable precursor for synthesizing complex molecules with targeted functionalities.

Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction kinetics and purification strategies to its formulation in final products. This guide provides a comprehensive analysis of the predicted solubility of this compound in a range of common organic solvents, grounded in the fundamental principles of chemical interactions. Furthermore, it offers a field-proven, step-by-step protocol for the experimental determination of its solubility, empowering researchers to generate precise and reliable data for their specific applications.

Core Principles: Predicting Solubility through Molecular Structure

The solubility of a compound is governed by the adage "like dissolves like," which underscores the importance of matching intermolecular forces between the solute and the solvent.[6][7][8][9][10] To predict the solubility of this compound, we must first analyze its molecular architecture.

Molecular Structure Analysis of this compound:

-

Core Structure: The molecule possesses a molecular formula of C₁₆H₁₁BrN₂ and a molecular weight of approximately 311.18 g/mol .[11][12]

-

Polar Moieties: The presence of two nitrogen atoms within the pyridine rings introduces localized regions of higher electron density, creating dipole moments and providing sites for hydrogen bond acceptance. The topological polar surface area (TPSA) is calculated to be 25.8 Ų, indicating a degree of polarity.[11][12]

-

Nonpolar Regions: The molecule is predominantly composed of aromatic hydrocarbon rings (one phenyl and two pyridyl), which are nonpolar in nature. The bromine atom further contributes to the lipophilic character of the molecule.

-

Overall Polarity: The combination of these features results in a molecule with an overall low to moderate polarity. The calculated XLogP3-AA value of 3.8 is a quantitative measure of its lipophilicity, suggesting a preference for organic, nonpolar environments over aqueous solutions.[11][12]

Based on this structural analysis, we can predict its solubility behavior in various classes of organic solvents.

Predicted Solubility Profile of this compound

The following table provides a predicted solubility profile based on the "like dissolves like" principle and the physicochemical properties of common organic solvents. These predictions are intended as a guideline for solvent selection, and experimental verification is highly recommended.

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Low to Moderate | The nonpolar aliphatic nature of hexane will have some affinity for the large hydrocarbon backbone of the solute. |

| Toluene | Moderate to High | The aromatic ring of toluene can engage in π-stacking interactions with the phenyl and pyridyl rings of the solute, enhancing solubility. | |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM's moderate polarity can effectively solvate the entire molecule, interacting with both the polar and nonpolar regions. |

| Tetrahydrofuran (THF) | High | THF is a good general-purpose solvent for a wide range of organic compounds and is expected to readily dissolve this molecule. | |

| Acetone | Moderate | While polar, acetone's smaller size and high polarity might not be as effective at solvating the large nonpolar portions of the solute compared to DCM or THF. | |

| Dimethylformamide (DMF) | Moderate to High | DMF is a strong polar aprotic solvent that should effectively dissolve the compound, particularly if gentle heating is applied. | |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful solvent capable of dissolving a wide array of organic compounds and is very likely to be an excellent solvent for this solute. | |

| Polar Protic | Methanol | Low to Moderate | The ability of methanol to hydrogen bond may not be sufficient to overcome the solute-solute interactions of the largely nonpolar molecule. |

| Ethanol | Low to Moderate | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are likely to result in limited solubility. |

Experimental Protocol for Solubility Determination: A Self-Validating System

To obtain precise and actionable solubility data, a standardized experimental protocol is essential. The following gravimetric method, often referred to as the "shake-flask" method, is a reliable and widely used technique.

I. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible with the chosen solvent)

-

Drying oven

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves.

II. Safety Precautions

-

Conduct all operations in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

III. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the selected solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

Once equilibrated, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately attach a syringe filter to the syringe and dispense the filtered solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Continue drying until a constant weight of the vial and the dried solute is achieved.

-

Record the final weight.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used (mL)) x 100

-

IV. Data Validation and Reporting

-

Perform each solubility determination in triplicate to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

-

Specify the temperature at which the solubility was determined, as solubility is temperature-dependent.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Caption: Principle of "like dissolves like".

Conclusion

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Naveed, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(23), 7318. Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Retrieved from [Link]

-

Inam, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(5753). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development. Retrieved from [Link]

-

Verstraelen, T., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17387. Retrieved from [Link]

-

Ningbo Innopharmchem Co., Ltd. (2025). The Role of Pyridine Derivatives in Pharmaceutical Development. Retrieved from [Link]

-

ChemRxiv. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Cambridge Open Engage. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Faculty of Science, Alexandria University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

Oreate AI. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

Hulet, R. (2020). 38: Using "like dissolves like" to predict solubility. YouTube. Retrieved from [Link]

-

Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis-. Retrieved from [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Khan Academy [khanacademy.org]

- 7. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. quora.com [quora.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis- | C16H11BrN2 | CID 11007216 - PubChem [pubchem.ncbi.nlm.nih.gov]

Photophysical properties of brominated dipyridine ligands

An In-Depth Technical Guide to the Photophysical Properties of Brominated Dipyridine Ligands

Authored by: Gemini, Senior Application Scientist

Foreword

Dipyridine ligands, particularly 2,2'-bipyridine (bpy), represent a cornerstone of coordination chemistry and materials science. Their robust chelating ability, rich redox chemistry, and tunable electronic properties have established them as indispensable components in catalysts, sensors, and emissive materials. The strategic functionalization of the dipyridine scaffold offers a powerful tool for modulating these characteristics. Among the various synthetic modifications, bromination has emerged as a particularly effective strategy for fine-tuning photophysical behavior. The introduction of bromine atoms can profoundly alter the electronic landscape of the ligand through inductive effects and, most notably, the heavy-atom effect, which influences the fate of excited states. This guide provides a comprehensive exploration of the synthesis, characterization, and theoretical underpinnings of brominated dipyridine ligands, offering researchers and drug development professionals a detailed understanding of how to harness their unique photophysical properties.

The Strategic Role of Bromination in Ligand Design

The introduction of one or more bromine atoms onto a dipyridine scaffold is not a trivial substitution. It imparts several key features that directly influence the ligand's photophysical and electronic properties:

-

Inductive Effects : As an electronegative halogen, bromine acts as an electron-withdrawing group, lowering the energy of the π and π* orbitals of the dipyridine system. This typically results in a blue-shift (hypsochromic shift) of the absorption and emission spectra.

-

Heavy-Atom Effect : The most significant consequence of bromination is the introduction of a heavy atom. The large spin-orbit coupling constant of bromine facilitates intersystem crossing (ISC), the non-radiative transition between electronic states of different spin multiplicity (e.g., from a singlet excited state, S₁, to a triplet excited state, T₁). This can lead to pronounced changes in the emission profile, often quenching fluorescence in favor of phosphorescence.

-

Synthetic Handle : The bromine atom serves as a versatile synthetic handle for further functionalization. It is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the construction of more complex, conjugated systems with tailored properties.[1]

These combined effects make bromination a powerful tool for designing ligands with specific emissive properties, from highly fluorescent probes to efficient photosensitizers that leverage triplet states.

Synthesis of Brominated Dipyridine Ligands

The synthesis of brominated dipyridines can be approached through several established methodologies, primarily involving either direct bromination of a pre-existing dipyridine core or the construction of the dipyridine ring from brominated pyridine precursors.

Direct Bromination

Direct electrophilic bromination of 2,2'-bipyridine can be challenging due to the deactivating effect of the pyridine nitrogen atoms. Harsh conditions are often required, which can lead to a mixture of products.[2] However, for specific isomers, reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be effective.[3]

Cross-Coupling Strategies

A more controlled and versatile approach involves the synthesis of the bipyridine unit via transition-metal-catalyzed cross-coupling reactions. This allows for precise control over the position and number of bromine substituents.

Protocol: Synthesis of 5,5'-Dibromo-2,2'-bipyridine via Reductive Coupling

This protocol describes a scalable synthesis of a key brominated dipyridine ligand, 5,5'-dibromo-2,2'-bipyridine, which is a common building block for more complex structures.[4]

Materials:

-

2,5-dibromopyridine

-

Hexa-n-butyldistannane ((n-Bu)₃Sn)₂

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 2,5-dibromopyridine (1 equivalent) in anhydrous toluene.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the solution.

-

Reagent Addition: Add hexa-n-butyldistannane (0.5 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of KF and stir vigorously for 1-2 hours to precipitate the tin byproducts as a fluoride salt.

-

Extraction: Filter the mixture through a pad of Celite®, washing with toluene. Separate the organic layer, and extract the aqueous layer with additional toluene or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5,5'-dibromo-2,2'-bipyridine as a white solid.

Causality: This method leverages a Stille-type homocoupling mechanism. The palladium catalyst facilitates the oxidative addition into the C-Br bond of one pyridine unit and subsequent transmetalation with the stannane, leading to the formation of the C-C bond that constitutes the bipyridine linkage. This approach provides high yields and regiochemical control.[4]

Synthetic Workflow Diagram

Caption: Experimental workflow for photophysical characterization.

The Jablonski Diagram: Visualizing Photophysical Pathways

The influence of bromination is best understood by visualizing the competing decay pathways available to an excited molecule, as depicted in a Jablonski diagram. The presence of bromine significantly increases the rate constant of intersystem crossing (k_isc).

Caption: Jablonski diagram illustrating the effect of bromine on excited states.

Data Analysis: The Impact of Bromination

The introduction of bromine into dipyridine derivatives leads to predictable and quantifiable changes in their photophysical properties. The following table summarizes typical data for a hypothetical dipyridine ligand versus its brominated analogue.

| Property | Unsubstituted Dipyridine | Brominated Dipyridine | Rationale for Change |

| λₘₐₓ (nm) | 305 | 300 | Inductive electron withdrawal by Br lowers orbital energies, causing a slight blue-shift. |

| λₑₘ (nm) | 380 | 372 | Similar to absorption, the emission is also typically blue-shifted. |

| Stokes Shift (cm⁻¹) | ~6500 | ~6300 | Generally remains in a similar range unless major structural changes occur. |

| Φ_F (%) | 35 | < 1 | The heavy-atom effect dramatically increases the rate of intersystem crossing (k_isc), which outcompetes fluorescence (k_f). [5] |

| τ_F (ns) | 5.2 | < 0.1 | The fluorescence lifetime is shortened significantly due to the rapid depopulation of the S₁ state via ISC. |

| Φ_T (%) | ~65 | > 99 | The triplet quantum yield becomes near-quantitative as ISC becomes the dominant decay pathway from S₁. |

| τ_T (µs) | 50 | 25 | The triplet lifetime may be shortened due to enhanced spin-orbit coupling, which also increases the rate of phosphorescence (k_p). |

Theoretical Modeling: Predicting Photophysical Behavior

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides invaluable predictive power and mechanistic insight. [6]

-

Ground-State Properties (DFT): DFT calculations are used to optimize the molecular geometry and calculate the energies and spatial distributions of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap provides a first approximation of the lowest energy electronic transition.

-

Excited-State Properties (TD-DFT): TD-DFT calculations predict the energies of electronic transitions (correlating with the absorption spectrum), their oscillator strengths (intensity), and the nature of the excited states (e.g., π→π, n→π, charge-transfer). [6]* Spin-Orbit Coupling: More advanced calculations can quantify the spin-orbit coupling matrix elements between singlet and triplet states, providing a direct theoretical measure of the heavy-atom effect and predicting the efficiency of intersystem crossing.

These computational tools allow researchers to screen potential ligand structures and predict the photophysical consequences of bromination before undertaking complex synthesis, accelerating the design of molecules with desired properties.

Conclusion

The bromination of dipyridine ligands is a highly effective and multifaceted strategy for tuning photophysical properties. By leveraging a combination of inductive and heavy-atom effects, chemists can precisely control the de-excitation pathways of these important molecules. The ability to quench fluorescence and efficiently populate triplet states opens up applications in photodynamic therapy, photocatalysis, and organic light-emitting diodes (OLEDs) where triplet excitons are key. A thorough understanding of the synthetic methodologies, advanced spectroscopic characterization techniques, and complementary theoretical models, as outlined in this guide, is essential for any scientist seeking to exploit the rich and complex photophysics of brominated dipyridine ligands.

References

- Benchchem. (2025). Application Notes and Protocols: Synthesis of Ligands for Coordination Chemistry using 4-Bromo-2,6-bis(bromomethyl)pyridine.

-

Sheokand, M., et al. (n.d.). Enabling Peculiar Photophysics and Mechanochromic Luminescence by Introducing Bromine in Push–Pull Pyridine Derivatives. The Journal of Physical Chemistry C. Available at: [Link]

-

Tidwell, J. H., et al. (n.d.). Synthesis of dicationic diarylpyridines as nucleic-acid binding agents. National Institutes of Health. Available at: [Link]

-

Dutta, A., et al. (n.d.). Computational study on the reactivity of imidazolium-functionalized manganese bipyridyl tricarbonyl electrocatalysts.... National Institutes of Health. Available at: [Link]

-

Li, G., Brady, M. D., & Meyer, G. J. (2018). Oxidation of Bromide to Bromine by Ruthenium(II) Bipyridine-Type Complexes Using the Flash-Quench Technique. ResearchGate. Available at: [Link]

-

Li, G., Brady, M. D., & Meyer, G. J. (2018). Visible Light Driven Bromide Oxidation and Ligand Substitution Photochemistry of a Ru Diimine Complex. PubMed. Available at: [Link]

-

Li, G., Brady, M. D., & Meyer, G. J. (2018). Visible Light Driven Bromide Oxidation and Ligand Substitution Photochemistry of a Ru Diimine Complex. Journal of the American Chemical Society. Available at: [Link]

-

Sokolov, N. S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. MDPI. Available at: [Link]

-

Kim, J., & Kim, Y. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available at: [Link]

-

Housecroft, C. E., & Constable, E. C. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. National Institutes of Health. Available at: [Link]

-

Werts, M. H. V., et al. (1997). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry. Available at: [Link]

- Rack, M., et al. (2019). Bromination of pyridine derivatives. Google Patents.

-

Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Available at: [Link]

-

Wang, Y., et al. (n.d.). Time-Resolved Spectroscopic Study of N,N-Di(4-bromo)nitrenium Ions in Selected Solutions. ACS Publications. Available at: [Link]

-

DeMott, J. C., et al. (n.d.). Extensive Redox Non-Innocence in Iron Bipyridine-Diimine Complexes: a Combined Spectroscopic and Computational Study. National Institutes of Health. Available at: [Link]

-

Hasan, M. Z., & Zarkesh, R. A. (2013). Electronic and photophysical properties of platinum(II) biphenyl complexes containing 2,2'-bipyridine and 1,10-phenanthroline ligands. PubMed. Available at: [Link]

-

Stewart, J. (2020). Chapter 15: Time-Resolved Spectroscopy. YouTube. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Electronic and photophysical properties of platinum(II) biphenyl complexes containing 2,2'-bipyridine and 1,10-phenanthroline ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Strategic Synthesis of Metal Complexes Using 2,2'-(5-Bromo-1,3-phenylene)dipyridine for Advanced Applications

Abstract

This comprehensive guide details the synthesis, characterization, and strategic utilization of metal complexes based on the versatile N,N'-bidentate ligand, 2,2'-(5-Bromo-1,3-phenylene)dipyridine. Designed for researchers in coordination chemistry, materials science, and drug development, this document provides not just a step-by-step protocol but also the underlying chemical principles and field-proven insights. The central theme is the exploitation of the ligand's bromine functionality as a powerful synthetic handle for post-complexation modifications, enabling the construction of sophisticated supramolecular architectures, targeted therapeutic agents, and advanced materials.

Introduction: The Strategic Advantage of the Bromo-Functionalized Ligand